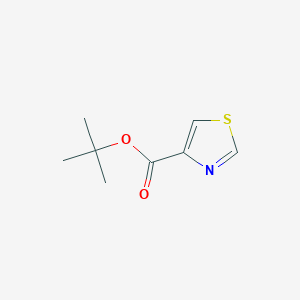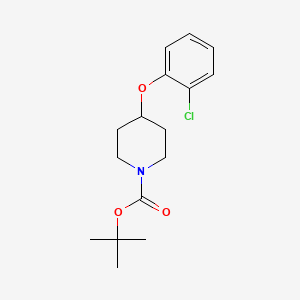
2-amino(513C)pentanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino(513C)pentanedioic acid is a stable isotope-labeled compound of glutamic acid, where the carbon at the fifth position is replaced with the carbon-13 isotope. This compound is used extensively in scientific research due to its unique properties, which allow for detailed studies of metabolic pathways and molecular interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino(513C)pentanedioic acid typically involves the incorporation of carbon-13 into the glutamic acid molecule. One common method is the chemical synthesis starting from carbon-13 labeled precursors. The reaction conditions often involve controlled environments to ensure the purity and isotopic enrichment of the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and cost-effectiveness. The process includes the use of carbon-13 labeled starting materials and advanced purification techniques to achieve high isotopic purity .
化学反应分析
Types of Reactions
2-amino(513C)pentanedioic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert glutamic acid into its corresponding keto acid.
Reduction: Reduction reactions can convert the keto group back to an amino group.
Substitution: Substitution reactions can replace functional groups on the glutamic acid molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation of this compound can produce α-ketoglutarate, while reduction can regenerate the original glutamic acid .
科学研究应用
2-amino(513C)pentanedioic acid is widely used in scientific research due to its labeled carbon-13 atom, which allows for detailed tracking and analysis in various studies:
Chemistry: Used in NMR spectroscopy to study molecular structures and interactions.
Biology: Helps in tracing metabolic pathways and understanding enzyme mechanisms.
Medicine: Used in metabolic studies to understand disease mechanisms and drug metabolism.
Industry: Applied in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-amino(513C)pentanedioic acid involves its incorporation into metabolic pathways where it acts similarly to natural glutamic acid. It interacts with various molecular targets, including enzymes and receptors, allowing researchers to study these interactions in detail. The labeled carbon-13 atom provides a unique marker that can be detected using specialized analytical techniques .
相似化合物的比较
Similar Compounds
DL-Glutamic acid-13C5: Contains five carbon-13 atoms, providing more detailed isotopic labeling.
L-Glutamic acid-1-13C: Labeled at the first carbon position.
L-Glutamic acid-3,4-13C2: Labeled at the third and fourth carbon positions
Uniqueness
2-amino(513C)pentanedioic acid is unique due to its specific labeling at the fifth carbon position, making it particularly useful for studies focusing on this part of the molecule. This specificity allows for targeted investigations into metabolic pathways and molecular interactions involving the fifth carbon atom .
属性
CAS 编号 |
95388-01-5 |
|---|---|
分子式 |
C5H9NO4 |
分子量 |
148.12 g/mol |
IUPAC 名称 |
2-amino(513C)pentanedioic acid |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/i4+1 |
InChI 键 |
WHUUTDBJXJRKMK-AZXPZELESA-N |
SMILES |
C(CC(=O)O)C(C(=O)O)N |
手性 SMILES |
C(C[13C](=O)O)C(C(=O)O)N |
规范 SMILES |
C(CC(=O)O)C(C(=O)O)N |
序列 |
X |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1602421.png)
![2,3-Difluoro-1-methoxy-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene](/img/structure/B1602422.png)




